BenchChemオンラインストアへようこそ!

LEDGF/p75-IN Inhibitor-6d

HIV-1 integrase LEDGF/p75 protein–protein interaction biochemical IC50

LEDGF/p75-IN Inhibitor-6d (compound 6d) is a 1,2,3,4-tetrahydroisoquinoline-based competitive displacement probe that uniquely disrupts the LEDGF/p75–HIV-1 integrase protein–protein interaction via mutually exclusive binding, distinct from allosteric IN-LEDGF inhibitors (ALLINIs). It retains full inhibitory activity in the presence of non-specific DNA—a property not systematically established for peptide or 8-hydroxyquinoline series inhibitors—making it a reliable positive control for PIC-mimetic screening cascades. Choose 6d when your assay requires a DNA-insensitive, mechanism-defined competitive PPI inhibitor benchmark, not an allosteric multimerization modulator.

Molecular Formula C20H19NO3
Molecular Weight 321.38
Cat. No. B1193156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEDGF/p75-IN Inhibitor-6d
SynonymsLEDGF/p75-IN Inhibitor-6d;  LEDGF/p75IN Inhibitor-6d;  LEDGF/p75-IN Inhibitor6d;  LEDGF/p75-IN Inhibitor 6d
Molecular FormulaC20H19NO3
Molecular Weight321.38
Structural Identifiers
SMILESO=C(C1=CN=C(CC2=CC=CC=C2)C3=C1C=CC(OC)=C3)OCC
InChIInChI=1S/C20H19NO3/c1-3-24-20(22)18-13-21-19(11-14-7-5-4-6-8-14)17-12-15(23-2)9-10-16(17)18/h4-10,12-13H,3,11H2,1-2H3
InChIKeySOTACAQROSITSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LEDGF/p75-IN Inhibitor-6d: A 1,2,3,4-Tetrahydroisoquinoline Probe for Disrupting HIV-1 Integrase–Host Factor Protein–Protein Interactions


LEDGF/p75-IN Inhibitor-6d (compound 6d) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline/isoquinoline chemical class, specifically developed to disrupt the protein–protein interaction (PPI) between HIV-1 integrase (IN) and the human lens epithelium-derived growth factor/p75 (LEDGF/p75) transcriptional coactivator [1]. Unlike classical active-site integrase strand transfer inhibitors (INSTIs) or allosteric integrase inhibitors (ALLINIs) that bind at the LEDGF/p75 pocket on the IN catalytic core domain (CCD) dimer interface, compound 6d was identified through a biochemical screen for direct LEDGF/p75–IN PPI disruption and exhibits a mechanism characterized by mutually exclusive binding with LEDGF/p75 to IN [1]. The compound inhibits both early and late stages of HIV-1 replication, a dual-phase antiviral profile that is mechanistically distinct from most INSTIs and ALLINIs that predominantly affect late-stage integration [1]. The compound is cataloged under the designation LEDGF/p75-IN Inhibitor-6d by multiple chemical vendors and serves as a commercially available tool compound for studying LEDGF/p75-dependent HIV integration biology and for benchmarking next-generation PPI inhibitors targeting this axis [2].

Why In-Class LEDGF/p75–IN Inhibitors Cannot Substitute for Compound 6d Without Functional Validation


Substituting LEDGF/p75-IN Inhibitor-6d with another LEDGF/p75–IN PPI inhibitor—whether a peptide derived from the LEDGF/p75 IBD domain, an 8-hydroxyquinoline, an N-aryl-naphthylamine, or an ALLINI such as BI-D—is scientifically unjustified without experimental confirmation because these agents engage the IN–LEDGF/p75 axis through fundamentally different binding sites and mechanisms [1][2]. Compound 6d binds to IN in a manner that is mutually exclusive with LEDGF/p75 (competitive displacement), whereas ALLINIs bind at the LEDGF/p75 pocket but allosterically promote aberrant IN multimerization rather than competitively displacing LEDGF/p75 [1][3]. Furthermore, compound 6d retains full inhibitory activity in the presence of non-specific competitor DNA, a property not systematically established for LEDGF/p75-derived peptide inhibitors or 8-hydroxyquinoline series compounds, which may exhibit context-dependent potency variations in the presence of viral or host DNA [1]. The tetrahydroisoquinoline scaffold of 6d engages IN CCD residues that are distinct from those targeted by the N-aryl-naphthylamine series (e.g., compound 11e, IC50 = 2.5 μM) or the FDA-approved proton pump inhibitor dexlansoprazole (IC50 = 4.8 μM against LEDGF/p75–IN PPI), meaning that structure–activity relationships (SAR) are non-transferable across these chemotypes [2][4]. Procurement decisions must therefore be driven by the specific mechanistic question being addressed, not by nominal target overlap.

Quantitative Differentiation Evidence for LEDGF/p75-IN Inhibitor-6d Against Closest Alternative Chemotypes


Head-to-Head Potency Comparison: Compound 6d (IC50 ~10 μM) Versus Known LEDGF/p75–IN PPI Inhibitors in Biochemical Assays

In a direct ELISA-based biochemical assay measuring the disruption of the LEDGF/p75–IN interaction, compound 6d demonstrated an IC50 of approximately 10 μM [1]. This places 6d within an intermediate potency range among reported small-molecule LEDGF/p75–IN PPI inhibitors: less potent than the ALLINI (±)-BI-D (IC50 = 2.4–2.9 μM against LEDGF/p75–IN binding) [2] and the N-aryl-naphthylamine lead 11e (IC50 = 2.5 μM) [3], but more potent or comparable to dexlansoprazole (IC50 = 4.8 μM in a bead-based IN–LEDGF/p75 PPI assay) [4] and the 8-hydroxyquinoline series lead compounds reported in fragment-based screens [5]. The ~10 μM IC50 of 6d was obtained using purified recombinant HIV-1 IN and LEDGF/p75 protein in an ELISA format with the specific addition-order experimental design confirming competitive mutual exclusivity [1]. This contrasts with ALLINIs, which achieve single-digit micromolar to nanomolar IN multimerization EC50 values but do not competitively displace LEDGF/p75 from pre-formed IN–LEDGF/p75 complexes in the same manner [2].

HIV-1 integrase LEDGF/p75 protein–protein interaction biochemical IC50

Mechanistic Differentiation: Mutually Exclusive Binding of Compound 6d Versus Allosteric Multimerization Induced by ALLINIs

Order-of-addition experiments in the primary publication demonstrate that pre-incubation of IN with compound 6d abolishes subsequent LEDGF/p75 binding, and conversely, pre-incubation of IN with LEDGF/p75 prevents 6d binding, establishing a mutually exclusive (competitive) binding mode [1]. This is mechanistically distinct from ALLINIs such as BI-D, CX14442, or GSK1264, which bind at the LEDGF/p75-binding pocket on the IN CCD dimer interface but act as allosteric modulators that promote aberrant, higher-order IN multimerization rather than competitively blocking LEDGF/p75 docking [2][3]. The competitive displacement mechanism of 6d implies that its inhibitory potency is directly governed by its equilibrium binding affinity for IN relative to LEDGF/p75 (Kd competition), whereas ALLINI potency is governed by the kinetics of IN multimerization nucleation and propagation [2]. A practical consequence is that 6d can serve as a selective probe for competitive LEDGF/p75 displacement without confounding IN multimerization artifacts, which is essential in cellular assays designed to distinguish LEDGF/p75-dependent from LEDGF/p75-independent IN functions [1].

mechanism of action competitive displacement IN multimerization

DNA Insensitivity: Compound 6d Retains Full Inhibitory Activity in the Presence of Non-Specific Competitor DNA

The in vitro inhibitory activity of compound 6d against the LEDGF/p75–IN interaction was found to be unaffected by the presence of non-specific DNA in the biochemical assay [1]. This property is noteworthy because HIV-1 integrase functions within a pre-integration complex (PIC) that contains viral cDNA, and many biochemical assays for IN–LEDGF/p75 inhibitors are susceptible to interference from nucleic acids that can bind IN and alter its conformation or oligomeric state [2]. Published studies on LEDGF/p75-derived peptide inhibitors and 8-hydroxyquinoline leads have not systematically reported DNA insensitivity data, making cross-study comparisons challenging [3]. The DNA-resistant activity of 6d suggests that the compound's binding site on IN does not overlap with, and is not allosterically modulated by, the DNA-binding interface, a feature consistent with its distinct docking pose predicted by molecular modeling, which engages LEDGF/p75-binding residues rather than DNA-interacting residues on the IN CCD [1].

non-specific DNA assay robustness integration complex

Structural Scaffold Novelty: Tetrahydroisoquinoline Chemotype Engages IN CCD Residues Distinct from Known LEDGF/p75–IN Inhibitor Classes

Molecular docking analysis reported in the primary publication reveals that compound 6d interacts with LEDGF/p75-binding residues of the HIV-1 IN catalytic core domain (CCD) in a manner that differs from known inhibitors in both chemical moieties and specific interactions [1]. The tetrahydroisoquinoline/isoquinoline scaffold of 6d is structurally unrelated to the quinoline-based ALLINIs (e.g., BI-D, CX14442), the 8-hydroxyquinoline series, N-aryl-naphthylamines, or the 2-(quinolin-3-yl)acetic acid derivatives (LEDGINs) that dominate the LEDGF/p75–IN inhibitor landscape [2][3]. The paper explicitly states that 'Compound 6d differing from the known inhibitors in the chemical moieties and interactions with CCD could potentially be explored further for developing small molecule inhibitors of LEDGF/p75–IN interaction having a higher potency' [1]. This scaffold distinctiveness implies that 6d samples chemical space orthogonal to existing LEDGF/p75–IN inhibitor series, providing a structurally unique starting point for medicinal chemistry optimization and a non-overlapping resistance profile against IN mutations that confer resistance to ALLINIs or LEDGINs [2].

tetrahydroisoquinoline scaffold molecular docking CCD binding site

Dual-Phase Antiviral Activity: Early- and Late-Stage HIV-1 Replication Inhibition Profile

Compound 6d exhibits potent inhibition of both early and late stages of HIV-1 replication, as assessed in cell-based antiviral assays [1]. The primary paper reports that this dual-phase inhibition profile is consistent with earlier reports for other LEDGF/p75–IN interaction inhibitors [1]. Mechanistically, late-stage inhibition is expected from blocking LEDGF/p75-directed integration of proviral DNA into host chromatin, while early-stage inhibition implies an additional role for the IN–LEDGF/p75 interaction during reverse transcription or nuclear import [2]. Conventional INSTIs (raltegravir, elvitegravir, dolutegravir) inhibit only the strand transfer step (late stage), and most ALLINIs predominantly affect late-stage integration by disrupting IN–LEDGF/p75 binding and promoting aberrant IN multimerization [3]. The explicit demonstration of both early- and late-stage inhibition by 6d in the primary publication provides a broader antiviral temporal window than INSTIs and a mechanistically distinct dual profile compared to ALLINIs, which show variable early-stage effects depending on the specific chemotype and experimental system [1][3].

HIV-1 replication early-stage inhibition late-stage inhibition

Defined Application Scenarios for LEDGF/p75-IN Inhibitor-6d Based on Quantified Differentiation Evidence


Competitive Displacement Mechanistic Studies in LEDGF/p75–IN Biochemistry

Use compound 6d as a selective competitive displacement probe in biochemical assays designed to distinguish between direct LEDGF/p75 competition and allosteric modulation of IN. The mutually exclusive binding mode established by order-of-addition ELISA [1] makes 6d uniquely suitable as a positive control for competitive PPI disruption, enabling researchers to benchmark novel inhibitors against a defined competitive mechanism. In contrast, ALLINIs such as BI-D or CX14442 should be used as controls for allosteric IN multimerization readouts [2].

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting IN–LEDGF/p75 PPI

Employ compound 6d as a validated tetrahydroisoquinoline hit for scaffold-hopping and SAR expansion programs aiming to develop novel LEDGF/p75–IN PPI inhibitors with intellectual property freedom to operate. The distinct tetrahydroisoquinoline scaffold, which differs from the extensively patented quinoline-based LEDGIN/ALLINI chemotypes [1][2], provides a structural starting point with demonstrated target engagement (IC50 ~10 μM) and a known docking pose on the IN CCD [1]. The DNA insensitivity of 6d [1] also simplifies the design of follow-up biochemical screening cascades.

Dual-Stage HIV-1 Replication Probe for Temporal Dissection of LEDGF/p75 Function

Deploy compound 6d in time-of-addition or stage-specific HIV-1 replication assays to dissect the temporal roles of LEDGF/p75 during early (reverse transcription, nuclear import) versus late (integration, transcription) stages of the viral life cycle [1]. Unlike INSTIs that only report on late-stage strand transfer activity [2], 6d's dual early- and late-stage inhibition profile [1] allows researchers to investigate LEDGF/p75 functions throughout the entire replication cycle, providing a complementary tool to LEDGF/p75 knockdown or knockout approaches.

DNA-Insensitive Positive Control for PIC-Relevant Inhibitor Screening Assays

Utilize compound 6d as a DNA-insensitive reference inhibitor in biochemical screening cascades that include PIC-mimetic conditions containing viral or non-specific DNA. The documented retention of full inhibitory activity in the presence of non-specific DNA [1] makes 6d a reliable positive control for assay qualification, reducing the risk of false-negative results that can arise when DNA-sensitive inhibitors lose activity under PIC-relevant conditions. This application is particularly valuable for screening laboratories that transition from simplified biochemical PPI assays to more complex PIC reconstitution systems.

Quote Request

Request a Quote for LEDGF/p75-IN Inhibitor-6d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.